molecular formula C34H48N6O11 B12802063 1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- CAS No. 136802-61-4

1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)-

Cat. No.: B12802063
CAS No.: 136802-61-4
M. Wt: 716.8 g/mol
InChI Key: LCKCZRJHQCPXOW-WKGWLEJISA-N
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Description

1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is an endogenous opioid peptide with a nonapeptide structure. It has the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro. This compound is known for its capability to stimulate wound healing by accelerating keratinocyte migration through the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK 1 and ERK 2) pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide, which may have altered biological activities.

Scientific Research Applications

1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell migration and wound healing.

    Medicine: Explored for its potential therapeutic applications in wound healing and pain management.

    Industry: Utilized in the development of peptide-based drugs and cosmetics.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Alpha-Neoendorphin: Another endogenous opioid peptide with a similar structure but different amino acid sequence.

    Leu-Enkephalin: A smaller opioid peptide with a pentapeptide structure.

    Beta-Endorphin: A longer opioid peptide with a different sequence and structure.

Uniqueness

1-5-beta-Neoendorphin (human), 5-(N-beta-D-glucopyranosyl-L-leucinamide)- is unique due to its specific amino acid sequence and its ability to stimulate wound healing through the activation of specific signaling pathways. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

136802-61-4

Molecular Formula

C34H48N6O11

Molecular Weight

716.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pentanamide

InChI

InChI=1S/C34H48N6O11/c1-18(2)12-23(33(50)40-34-30(47)29(46)28(45)25(17-41)51-34)39-32(49)24(14-19-6-4-3-5-7-19)38-27(44)16-36-26(43)15-37-31(48)22(35)13-20-8-10-21(42)11-9-20/h3-11,18,22-25,28-30,34,41-42,45-47H,12-17,35H2,1-2H3,(H,36,43)(H,37,48)(H,38,44)(H,39,49)(H,40,50)/t22-,23-,24-,25+,28+,29-,30+,34+/m0/s1

InChI Key

LCKCZRJHQCPXOW-WKGWLEJISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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